molecular formula C18H20BrNO2 B2942878 (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide CAS No. 1415566-36-7

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide

Cat. No. B2942878
CAS RN: 1415566-36-7
M. Wt: 362.267
InChI Key: DZGVIAXVBXGHPT-PKLMIRHRSA-N
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Description

“(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Organic Synthesis and Ligand Design

Reaction of N-(4,4-Diethoxybutyl)phosphamides with Chloro(diphenyl)phosphine : This study presents the synthesis of previously unknown 2-(diphenylphosphoryl)pyrrolidines through the reaction of N-(4,4-diethoxybutyl)phosphamides with chloro(diphenyl)phosphine, demonstrating the compound's utility in organic synthesis and ligand design (Smolobochkin et al., 2020).

Catalysis and Material Science

DFT and Quantum Chemical Investigation : A study on the molecular properties of substituted pyrrolidinones, including electronic properties and molecular densities, highlights the compound's significance in materials science and its potential as a catalyst (Bouklah et al., 2012).

Antimicrobial and Anticancer Activities

Synthesis, Antimicrobial, and Anticancer Activities : Research into diphenyl 1-(pyridin-3-yl)ethylphosphonates, similar in structure to the target compound, demonstrated significant antimicrobial and anticancer activities, suggesting potential applications in developing new therapeutic agents (Abdel-megeed et al., 2012).

Environmental Applications

Adsorption of Palladium(II) from Hydrochloric Acid Solutions : A study on the use of novel N-substituted 2-(diphenylthiophosphoryl)acetamides for the recovery and preconcentration of Pd(II) ions from HCl solutions indicates the compound's potential application in environmental cleanup and the recycling of precious metals (Turanov et al., 2017).

Mechanism of Action

Target of Action

It’s worth noting that compounds with a pyrrolidine ring structure have been found to have target selectivity towards various proteins .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Derivatives of indole, a compound structurally similar to pyrrolidine, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring structure have been found to have different biological profiles due to their different binding modes to enantioselective proteins .

Action Environment

It’s worth noting that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its spatial orientation .

properties

IUPAC Name

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2.BrH/c20-17(21)18(16-11-12-19-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H,20,21);1H/t16-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGVIAXVBXGHPT-PKLMIRHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide

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